molecular formula C5H6S2 B3391906 5-methylthiophene-3-thiol CAS No. 2634-17-5

5-methylthiophene-3-thiol

Cat. No.: B3391906
CAS No.: 2634-17-5
M. Wt: 130.2 g/mol
InChI Key: AKXPXNGITUAYOF-UHFFFAOYSA-N
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Description

5-methylthiophene-3-thiol is a sulfur-containing heterocyclic compound with the molecular formula C5H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of a thiol group (-SH) at the third position and a methyl group (-CH3) at the fifth position makes this compound unique. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylthiophene-3-thiol can be achieved through various methods. One common approach involves the thiolation of 5-methylthiophene. This can be done by reacting 5-methylthiophene with sulfur and a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the use of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale thiolation reactions using cost-effective and readily available reagents. The process may include the use of elemental sulfur and reducing agents in a continuous flow reactor to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methylthiophene-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methylthiophene-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methylthiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple sulfur-containing five-membered ring.

    2-methylthiophene: A derivative with a methyl group at the second position.

    3-methylthiophene: A derivative with a methyl group at the third position.

    2,5-dimethylthiophene: A derivative with methyl groups at the second and fifth positions.

Uniqueness

5-methylthiophene-3-thiol is unique due to the presence of both a thiol group and a methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methylthiophene-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXPXNGITUAYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312467
Record name 5-Methyl-3-thiophenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2634-17-5
Record name 5-Methyl-3-thiophenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2634-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-thiophenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002634175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-thiophenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-3-THIOPHENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSX35WWR9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Methyl-3-thiophenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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